molecular formula C30H46O3 B1662187 Seocalcitol CAS No. 134404-52-7

Seocalcitol

Cat. No. B1662187
M. Wt: 454.7 g/mol
InChI Key: LVLLALCJVJNGQQ-SEODYNFXSA-N
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Description

Seocalcitol, also known as EB1089, is a synthetic vitamin D analogue . It is known to induce differentiation and inhibit growth in cancer cell lines . The vitamin D receptor is expressed in hepatocytes and more abundantly in HCC cells .


Synthesis Analysis

The synthesis of Seocalcitol involves the use of long chain triglycerides (LCT) as a lymphotropic carrier . A study showed that a statistically significantly higher recovery of the dosed Seocalcitol was found in the intestinal lymph upon administration of the LCT solution compared to the propylene glycol (PG) solution .


Molecular Structure Analysis

Seocalcitol has a molecular formula of C30H46O3 . Its average weight is 454.6844 and its monoisotopic weight is 454.344695338 .


Chemical Reactions Analysis

Seocalcitol has been found to interact with several other compounds. For instance, the risk or severity of ventricular arrhythmias and Cardiac Arrhythmia can be increased when Seocalcitol is combined with Acetyldigitoxin . Also, the risk or severity of adverse effects can be increased when Alfacalcidol is combined with Seocalcitol .


Physical And Chemical Properties Analysis

Seocalcitol has a density of 1.1±0.1 g/cm3 . Its boiling point is 608.5±55.0 °C at 760 mmHg . The vapor pressure is 0.0±4.0 mmHg at 25°C and the enthalpy of vaporization is 103.7±6.0 kJ/mol .

Scientific Research Applications

Application in Hepatocellular Carcinoma (HCC)

Seocalcitol, a vitamin D analogue, shows potential in the treatment of hepatocellular carcinoma (HCC). In a study involving patients with inoperable advanced HCC, Seocalcitol demonstrated activity by reducing tumor dimensions. The study observed complete responses in a subset of patients, with the treatment being well-tolerated and most frequent toxicity being hypercalcemia (Dalhoff et al., 2003).

Pharmacokinetics and Metabolism

Research on Seocalcitol's pharmacokinetics and metabolism revealed consistent pharmacokinetic profiles in rats after single and multiple oral administrations. The study highlighted the substance's dose-independent pharmacokinetics and variations in serum half-life across different genders and species (Kissmeyer & Mortensen, 2000).

Use in Pancreatic Cancer

A study involving patients with advanced pancreatic cancer treated with Seocalcitol indicated that while the drug is well tolerated, it does not demonstrate significant objective anti-tumor activity in advanced disease stages. However, the study suggests further exploration of Seocalcitol in minimal disease states (Evans et al., 2002).

Effects on Mammary Tumors

Seocalcitol was effective in causing regression of N-methyl-nitrosourea-induced rat mammary tumors, with daily dosing being more effective than intermittent dosing. The study highlighted the drug's ability to substantially regress tumors, although it did not limit the rise in serum calcium induced by high-dose Seocalcitol (Colston et al., 2003).

Tissue-specific Distribution

Research on the tissue-specific distribution of Seocalcitol in rats found notable differences in distribution compared to calcitriol, especially in the bloodstream. The study suggested that Seocalcitol could be pharmacologically effective in HCC, given its high concentration in the liver compared to serum (Kissmeyer et al., 2004).

Safety And Hazards

The most frequent toxicity of Seocalcitol is hypercalcemia and related symptoms . Most patients tolerated a daily dose of 10 micro g of Seocalcitol .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLLALCJVJNGQQ-SEODYNFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025740
Record name Seocalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seocalcitol

CAS RN

134404-52-7
Record name Seocalcitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134404-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seocalcitol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134404527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seocalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04258
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Seocalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEOCALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0OZ0D9223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
TRJ Evans, KW Colston, FJ Lofts… - British journal of …, 2002 - nature.com
Inoperable cancer of the exocrine pancreas responds poorly to most conventional anti-cancer agents, and new agents are required to palliate this disease. Seocalcitol (EB1089), a …
Number of citations: 147 www.nature.com
CM Hansen, KJ Hamberg, E Binderup… - Current …, 2000 - ingentaconnect.com
It is well established that the metabolically active form of vitamin D, 1alpha,25-dihydroxyvitamin D 3 (1alpha,25(OH)2 D 3 ) plays a key role in the establishment and maintenance of the …
Number of citations: 142 www.ingentaconnect.com
K Dalhoff, J Dancey, L Astrup, T Skovsgaard… - British journal of …, 2003 - nature.com
… discontinued Seocalcitol before receiving 8 weeks of therapy. The toxicity profile of Seocalcitol … Consequently, future studies could explore the combination of Seocalcitol with TACE in …
Number of citations: 190 www.nature.com
M Grove, A Müllertz, JL Nielsen… - European journal of …, 2006 - Elsevier
… D analogue, seocalcitol, as model compound. The absorption and bioavailability of seocalcitol in rats … Bioavailability of seocalcitol. I. Relating solubility in biorelevant media with oral …
Number of citations: 169 www.sciencedirect.com
M Grove, JL Nielsen, GP Pedersen, A Müllertz - Pharmaceutical research, 2006 - Springer
Purpose To study the use of long chain triglycerides (LCT) as a lymphotropic carrier of 3 H-seocalcitol by comparing the lymphatic transport and the portal absorption of 3 H-seocalcitol …
Number of citations: 15 link.springer.com
AM Kissmeyer, JT Mortensen - Xenobiotica, 2000 - Taylor & Francis
1. Seocalcitol (EB 1089), a vitamin D analogue with strong antiproliferative effects in vitro and in vivo, is presently under clinical evaluation for the systemic treatment of various solid …
Number of citations: 9 www.tandfonline.com
M Grove, GP Pedersen, JL Nielsen… - Journal of pharmaceutical …, 2005 - Elsevier
… solubility of seocalcitol. The same solubility of seocalcitol was found in media containing either MC-LP or LC-LP. The bioavailability after oral administration of seocalcitol dissolved in …
Number of citations: 61 www.sciencedirect.com
LKA Blæhr, F Björkling, E Binderup, MJ Calverley… - Steroids, 2001 - Elsevier
A hapten derivative of EB1089 [1(R),3(S),25-trihydroxy-26,27-dimethyl-9,10-seco-24-homocholesta-5(Z),7(E),10(19),22(E),24(E)-pentaene], a side-chain analog of 1α,25-…
Number of citations: 4 www.sciencedirect.com
G Tocchini-Valentini, N Rochel, JM Wurtz… - Journal of medicinal …, 2004 - ACS Publications
… interest, calcipotriol and seocalcitol, which are characterized … seocalcitol structure, in comparison with the structure of VDR-KH1060, a superagonist ligand closely related to seocalcitol…
Number of citations: 117 pubs.acs.org
AM Kissmeyer, K Sonne, E Binderup - Journal of Chromatography B …, 2000 - Elsevier
A liquid chromatographic–tandem mass spectrometric assay in human and pig serum has been developed for quantitative analysis of EB 1089 (seocalcitol). EB 1089 is a novel vitamin …
Number of citations: 30 www.sciencedirect.com

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